(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid is a chemical compound with the molecular formula C14H9ClF3N3O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine derivatives, followed by condensation with benzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced forms of the benzoic acid moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.
Scientific Research Applications
2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance binding affinity and specificity for certain biological targets. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
Uniqueness
The uniqueness of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazone linkage provides a site for further chemical modification .
Properties
Molecular Formula |
C14H9ClF3N3O2 |
---|---|
Molecular Weight |
343.69 g/mol |
IUPAC Name |
2-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6- |
InChI Key |
LETQKYLIAHMXMI-IOXNKQMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.